molecular formula C15H20N4O2 B011185 1,3-Bis(2,4-diaminophenoxy)propane CAS No. 81892-72-0

1,3-Bis(2,4-diaminophenoxy)propane

Cat. No. B011185
CAS RN: 81892-72-0
M. Wt: 288.34 g/mol
InChI Key: MWKPYVXITDAZLL-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-diaminophenoxy)propane, also known as BDPP, is an organic compound that is commonly used in scientific research. It is a polymeric compound that is composed of two molecules of diaminophenoxypropane linked by a single bond. BDPP has a wide range of applications in research, including synthesizing polymers, creating new materials, and studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

Cosmetic Industry: Hair Dye Formulations

1,3-Bis(2,4-diaminophenoxy)propane: is primarily used in the cosmetic industry as an ingredient in oxidative hair dye formulations . It can be safely used at a maximum concentration of 2.0% , and when mixed with hydrogen peroxide, the in-use concentration is 1.0% . This compound helps in achieving the desired coloration by reacting with the hair’s natural pigments.

Material Science: Aesthetic Enhancer

In material science, this compound acts as an aesthetic enhancer. It’s utilized in products that aim to improve the appearance and feel of materials, such as hair care products where it contributes to the vibrancy and longevity of hair color .

Analytical Chemistry: Interaction Studies

1,3-Bis(2,4-diaminophenoxy)propane: has been studied for its interactions with ATP (adenosine-5′-triphosphate) in aqueous solutions. These studies are crucial for understanding the compound’s behavior in biological systems and its potential use in developing analytical methods for detecting and quantifying ATP .

Environmental Science: Safety and Allergenic Properties

The safety and allergenic properties of 1,3-Bis(2,4-diaminophenoxy)propane have been evaluated to ensure that it does not pose a threat to consumer health or the environment. This assessment is vital for its approval and use in consumer products .

Medicine: Drug Development

The market for 1,3-Bis(2,4-diaminophenoxy)propane is expanding, driven by the demand for innovative drugs and therapies. Its properties are being explored for potential medicinal applications, although specific uses in this field are still under research .

Industrial Processes: Hair Dyeing Agents

In industrial processes, this compound is used as a hair dyeing agent. Its chemical properties make it suitable for creating long-lasting and deep colors in hair dye products .

Consumer Products: Tattooing and Personal Care

Beyond hair dyes, 1,3-Bis(2,4-diaminophenoxy)propane is also relevant in the formulation of inks used in tattooing and other personal care products. Its role in these products is to provide color stability and intensity .

properties

IUPAC Name

4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19/h2-5,8-9H,1,6-7,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKPYVXITDAZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80868327
Record name 1,3-Bis-(2,4-diaminophenoxy)propane
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Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2,4-diaminophenoxy)propane

CAS RN

81892-72-0
Record name 1,3-Bis(2,4-diaminophenoxy)propane
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Record name 1,3-Bis-(2,4-diaminophenoxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081892720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Bis-(2,4-diaminophenoxy)propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[1,3-propanediylbis(oxy)]bisbenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.565
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Record name 1,3-BIS-(2,4-DIAMINOPHENOXY)PROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1,3-Bis(2,4-diaminophenoxy)propane be used in hair colouring products?

A2: Yes, 1,3-Bis(2,4-diaminophenoxy)propane is listed as a potential ingredient in oxidative hair colouring agents. It acts as a coupler component in combination with developer components and other coupler components like m-phenylenediamine derivatives. These formulations are known for their excellent colouring properties in keratin fibres, particularly human hair.

Q2: How does the ionic strength of a solution affect the protonation of 1,3-Bis(2,4-diaminophenoxy)propane?

A3: Research indicates that the protonation constants of 1,3-Bis(2,4-diaminophenoxy)propane are influenced by the ionic strength of the solution. This was determined through potentiometric measurements in NaCl(aq) solutions with varying ionic strengths (0 mol·kg–1 ≤ I ≤ 3 mol·kg–1). Models like the Debye–Huckel, SIT (Specific ion Interaction Theory), and Pitzer equations were employed to analyze the relationship between ionic strength and protonation constants, providing insights into the behavior of this compound in different chemical environments.

Q3: Is there information available on the distribution behavior of 1,3-Bis(2,4-diaminophenoxy)propane?

A4: Yes, studies have explored the distribution of 1,3-Bis(2,4-diaminophenoxy)propane in 2-methyl-1-propanol/aqueous solution mixtures at various ionic strengths. These studies involved measuring distribution coefficients and calculating Setschenow coefficients and activity coefficients of the neutral species. This information contributes to understanding the partitioning and behavior of 1,3-Bis(2,4-diaminophenoxy)propane in different solvent systems, which is relevant for various applications, including formulation and separation processes.

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